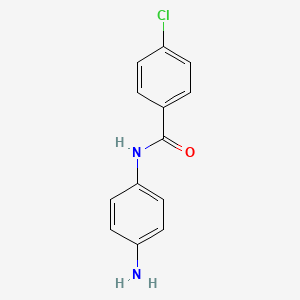

N-(4-Aminophenyl)-4-chlorobenzamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Field : Electronics

- Summary : Tetra (4-Aminophenyl) Porphyrin is used to alter the electronic performances of Reduced Graphene Oxide-Based Field Effect Transistors (rGO-FET) .

- Methods : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .

- Results : The p-type doping deduction for the right-shifted ambipolar transfer characteristic curves is evidenced by X-ray photoelectron spectroscopy (XPS) .

- Field : Polymer Chemistry

- Summary : Carbazole derivatives have been extensively used for several applications such as light emitting diodes (OLEDs), capacitators or memory devices .

- Methods : The synthetic routes used for the development of carbazole-based polymers have been summarized, reviewing the main synthetic methodologies, namely chemical and electrochemical polymerization .

- Results : The emergence of flexible and wearable electronic devices as a part of the internet of the things could be an important driving force to renew the interest on carbazole-based materials .

- Field : Polymer Chemistry

- Summary : 1,2-Diphenyl-N,N′-di-4-aminophenyl-5-amino-benzimidazole and 4-Amino-4′-aminophenyl-4″-1-phenyl-benzimidazolyl-phenyl-aniline, two novel polyimides containing TPA and Benzimidazole derivatives (TPA-BIA-PI and TPA-BIB-PI) were successfully synthesized .

- Methods : These polyimides were synthesized via chemical imidization reaction .

- Results : The results of this synthesis were not provided in the source .

Application in Electronic Components

Application in Conductive Polymers

Application in Synthesis of Novel Polyimides

- Field : Biosensing

- Summary : Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals have been used for biosensing applications .

- Methods : These microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .

- Results : The microcrystals exhibited a significantly enhanced electrochemiluminescence (ECL) signal compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant .

- Field : Gas Separation

- Summary : A novel 4- (4- (1-morpholinyl)phenyl)-2,6-bis (4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized for gas separation .

- Methods : The monomer was synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .

- Results : The synthesized polyimides showed good gas separation performance, especially for the CO2/N2, O2/N2, and He/N2 separations .

- Field : Polymer Chemistry

- Summary : Novel diamide- or diimide-cored N-phenylcarbazole dendrons were synthesized from condensation reactions .

- Methods : The dendrons were synthesized from condensation reactions of 3,6-di (carbazol-9-yl)- N - (4-aminophenyl)carbazole (NH2 -3Cz) with aromatic dicarboxylic acids and tetracarboxylic dianhydrides .

- Results : The results of this synthesis were not provided in the source .

Application in Biosensing

Application in Gas Separation

Application in Electroactive Polymer Films

- Field : Biosensing

- Summary : Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals have been used for biosensing applications .

- Methods : These microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .

- Results : The microcrystals exhibited a significantly enhanced electrochemiluminescence (ECL) signal compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant .

- Field : Gas Separation

- Summary : A novel 4- (4- (1-morpholinyl)phenyl)-2,6-bis (4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized for gas separation .

- Methods : The monomer was synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .

- Results : The synthesized polyimides showed good gas separation performance, especially for the CO2/N2, O2/N2, and He/N2 separations .

- Field : Polymer Chemistry

- Summary : Novel diamide- or diimide-cored N-phenylcarbazole dendrons were synthesized from condensation reactions .

- Methods : The dendrons were synthesized from condensation reactions of 3,6-di (carbazol-9-yl)- N - (4-aminophenyl)carbazole (NH2 -3Cz) with aromatic dicarboxylic acids and tetracarboxylic dianhydrides .

- Results : The results of this synthesis were not provided in the source .

Application in Electrochemiluminescence for Biosensing

Application in Gas Separation

Application in Electroactive Polymer Films

Propiedades

IUPAC Name |

N-(4-aminophenyl)-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSQNIFSCOEHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359364 | |

| Record name | N-(4-Aminophenyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-4-chlorobenzamide | |

CAS RN |

23600-46-6 | |

| Record name | N-(4-Aminophenyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)

![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)

![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)

![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)